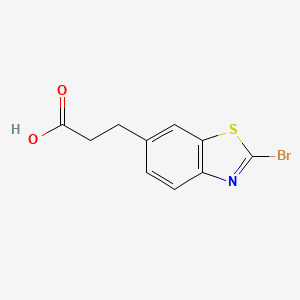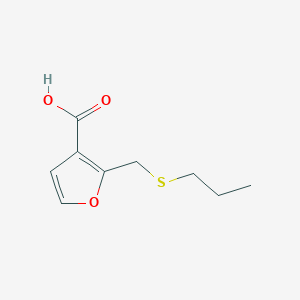
1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a tetrahydroindazole core substituted with a methanamine group.
Méthodes De Préparation
The synthesis of 1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the condensation of phenylhydrazine with a suitable ketone or aldehyde.
Substitution Reactions: The tetrahydroindazole core is then subjected to substitution reactions to introduce the trimethyl groups at the 1, 5, and 5 positions.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, typically using a suitable amine precursor.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Analyse Des Réactions Chimiques
1-(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions .
Applications De Recherche Scientifique
1-(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1,3,7-Trimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione: Known for its stimulant properties and use in pharmaceuticals.
1,3,5-Trimethyl-1,3,5-triazinane: Used in organic synthesis and as a reagent in various chemical reactions.
Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-: Studied for its unique chemical properties and applications in materials science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H20ClN3 |
|---|---|
Poids moléculaire |
229.75 g/mol |
Nom IUPAC |
(1,5,5-trimethyl-6,7-dihydro-4H-indazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H19N3.ClH/c1-11(2)5-4-10-8(6-11)9(7-12)13-14(10)3;/h4-7,12H2,1-3H3;1H |
Clé InChI |
JMSVBSIJVWUGHG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C1)C(=NN2C)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


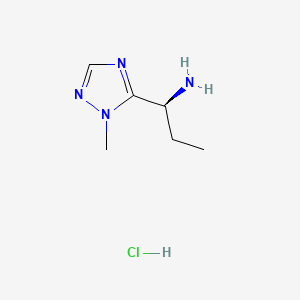
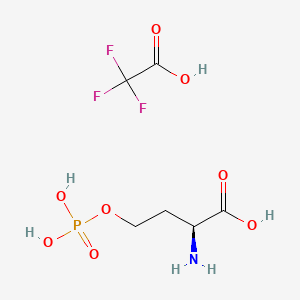
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
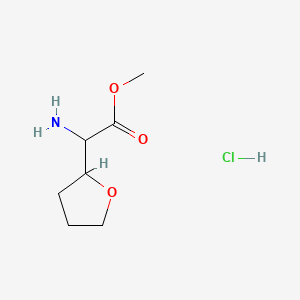
![4-((tert-Butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13479773.png)


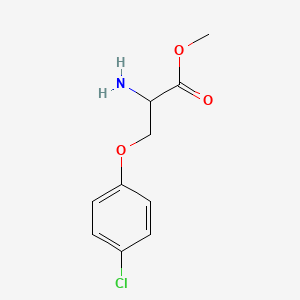
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
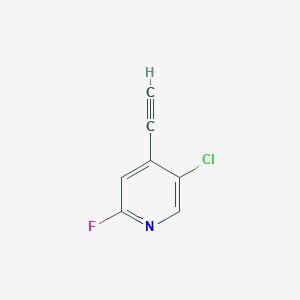
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
